(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid
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Overview
Description
(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, dimethoxy groups, and an isoquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid typically involves multiple steps, including the formation of the isoquinoline core, introduction of the fluorophenyl group, and subsequent functionalization with dimethoxy groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could result in the formation of more saturated derivatives.
Scientific Research Applications
(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and molecular interactions.
Biology: The compound may be used in biochemical assays to study enzyme interactions, protein binding, and cellular uptake.
Industry: It can be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the core structure.
(-)-Carvone: A natural compound with a different core structure but similar functional group interactions.
Thymoquinone: Another compound with potential medicinal applications, differing in its core structure and functional groups.
Uniqueness
What sets (2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid apart is its combination of the isoquinoline core with the fluorophenyl and dimethoxy groups, providing unique chemical properties and potential for diverse applications.
Properties
Molecular Formula |
C24H29FN2O5 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
(2S)-2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H29FN2O5/c1-5-14(2)21(23(28)29)26-24(30)27-11-10-16-12-19(31-3)20(32-4)13-18(16)22(27)15-6-8-17(25)9-7-15/h6-9,12-14,21-22H,5,10-11H2,1-4H3,(H,26,30)(H,28,29)/t14?,21-,22?/m0/s1 |
InChI Key |
CAMGOSGJNOVRHC-SZQATKJGSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)F)OC)OC |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)F)OC)OC |
Origin of Product |
United States |
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